(r)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate chemical structure
(r)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate chemical structure
An In-Depth Technical Guide to (R)-Dibenzyl 2-Aminosuccinate 4-Methylbenzenesulfonate
Introduction
(R)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate, systematically known as the p-toluenesulfonate salt of (R)-aspartic acid dibenzyl ester, is a pivotal chiral building block in modern organic synthesis. Its primary application lies in the field of peptide chemistry, where it serves as a protected derivative of D-aspartic acid, an unnatural amino acid often incorporated into synthetic peptides to enhance stability or confer specific biological activities.
This guide, intended for researchers and professionals in drug development and chemical synthesis, provides a comprehensive overview of the compound's structure, an expert-validated synthesis protocol, its strategic application, and essential handling information. The methodologies described are grounded in established chemical principles, emphasizing both efficiency and control over stereochemical integrity.
Core Compound Characteristics
The compound is an ionic salt formed between the protonated amino group of dibenzyl (R)-aspartate and the anionic 4-methylbenzenesulfonate (tosylate). The benzyl esters serve as protecting groups for the α- and β-carboxylic acids of aspartic acid, while the tosylate salt effectively protects the α-amino group, rendering the molecule stable for storage and handling.
Physicochemical Data
A summary of the key identifiers and properties for the analogous (S)-enantiomer, which is more commonly documented, is provided below. The physical properties of the (R)-enantiomer are identical, with the exception of the sign of its specific optical rotation.
| Property | Value | Source |
| CAS Number | 4079-62-3 ((S)-enantiomer) | [1][2][3] |
| Molecular Formula | C25H27NO7S | [1][2][3] |
| Molecular Weight | 485.55 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [2][3] |
| Melting Point | 158-160 °C ((S)-enantiomer) | [4] |
Chemical Structure
The structure consists of the (R)-aspartate core, two benzyl ester groups, and the tosylate counter-ion.
Caption: Chemical Structure of (R)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate.
Synthesis Protocol: A Racemization-Resistant Approach
The synthesis of amino acid benzyl esters is typically achieved via the Fischer-Speier esterification, which involves heating the amino acid with benzyl alcohol in the presence of an acid catalyst. A critical challenge in this process is the risk of racemization, particularly when using high-boiling azeotroping solvents like toluene or benzene.[5][6]
The following protocol is an optimized, one-pot procedure adapted from modern methodologies that prioritize stereochemical purity by using cyclohexane as the azeotroping solvent.[5] This method effectively removes water at a lower temperature, thus preserving the enantiomeric integrity of the product.
Note: The following protocol describes the synthesis of the (S)-enantiomer from L-aspartic acid. To synthesize the target (R)-enantiomer, substitute L-aspartic acid with D-aspartic acid and maintain all other reagent quantities and conditions.
Experimental Methodology
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Apparatus Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a condenser.
-
Reagent Charging: To the flask, add D-aspartic acid (1.0 eq.), p-toluenesulfonic acid monohydrate (1.2 eq.), benzyl alcohol (5.0 eq.), and cyclohexane. The volume of cyclohexane should be sufficient to ensure vigorous stirring and effective azeotropic removal of water (approx. 8 mL per gram of amino acid).
-
Azeotropic Reflux: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with cyclohexane. Continue the reflux for approximately 6-8 hours, or until water ceases to collect.
-
Reaction Cooldown and Precipitation: Once the reaction is complete, cool the mixture to approximately 40 °C.
-
Product Isolation: Add isopropyl alcohol (approx. 10 mL per gram of amino acid) to the cooled reaction mixture. Stir the resulting suspension for 1 hour to ensure complete precipitation.
-
Filtration and Drying: Collect the white solid product by vacuum filtration. Wash the filter cake with fresh isopropyl alcohol to remove residual benzyl alcohol and other impurities. Dry the product under vacuum to yield the final, enantiomerically pure compound.
Rationale and Self-Validation
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Expertise & Causality: The choice of cyclohexane is critical.[5] Unlike benzene (a banned carcinogen) or higher-boiling solvents like toluene, cyclohexane forms a lower-boiling azeotrope with water, allowing for efficient water removal at a temperature that minimizes the risk of racemization at the chiral α-carbon.[5][6] The use of a 5-fold excess of benzyl alcohol ensures the reaction equilibrium is driven towards the formation of the dibenzyl ester.
-
Trustworthiness: This protocol is self-validating. The successful formation of a crystalline white solid with a sharp melting point (near 159.9 °C for the (S)-enantiomer) is a primary indicator of purity.[5] Further validation should be performed using chiral HPLC to confirm an enantiomeric excess >99% and standard spectroscopic methods (¹H NMR, ¹³C NMR) to confirm the chemical structure.
Synthesis Workflow Diagram
Caption: One-Pot Synthesis Workflow.
Application in Solid-Phase Peptide Synthesis (SPPS)
(R)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate is a valuable reagent for incorporating D-aspartic acid residues into a growing peptide chain. In peptide synthesis, unprotected amino and carboxylic acid functional groups can lead to unwanted side reactions.[7][8] This compound provides a solution by masking these reactive sites.
-
Carboxyl Protection: The α- and β-carboxyl groups are protected as benzyl esters (OBzl). Benzyl esters are stable to the basic conditions used for Fmoc-deprotection and the mildly acidic conditions for Boc-deprotection, providing orthogonal protection.[7]
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Amino Protection: The α-amino group is protonated and stabilized as a tosylate salt. Before coupling, the free amine must be generated by treatment with a non-nucleophilic base, such as diisopropylethylamine (DIEA).
The benzyl protecting groups are typically removed at the final stage of synthesis during the acidolytic cleavage of the peptide from the resin support (e.g., using strong acids like trifluoroacetic acid (TFA) or hydrogen fluoride (HF)), although they can also be removed via catalytic hydrogenation.[7][9]
Logical Flow in Peptide Synthesis
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. prepchem.com [prepchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
